molecular formula C21H25N3O6S2 B2479884 (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 895454-19-0

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2479884
M. Wt: 479.57
InChI Key: NYNMAEOCSHMSNQ-DQRAZIAOSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This includes the study of the arrangement of atoms in the molecule, bond lengths, bond angles, and conformational analysis.



Chemical Reactions Analysis

This involves the study of how the compound reacts with other compounds. The type of reactions it undergoes, the products formed, etc.



Physical And Chemical Properties Analysis

This includes the study of the physical properties like melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc.


Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Properties : Thiazole derivatives, such as "(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide", have been synthesized and evaluated for antimicrobial activity. These derivatives show good antimicrobial activity, especially when the phenyl ring is substituted with electron-donating groups like methoxy. This is evident in compounds where hydroxy and amino substituted derivatives exhibit maximum antimicrobial activity (Chawla, 2016).

Antifungal and Anti-inflammatory Applications

  • Antifungal Activity : A series of N-substituted benzamides, which include thiazole derivatives, have been synthesized and assessed for antifungal activity. These compounds displayed low to moderate activity against fungal infections (Saeed, Zaman, Jamil, & Mirza, 2008).
  • Anti-Inflammatory Properties : Novel derivatives derived from this compound have shown potential as anti-inflammatory and analgesic agents. Some derivatives, such as benzodifuranyl and thiazolopyrimidines, have been synthesized and found to have high inhibitory activity on COX-2 selectivity, suggesting their potential use in treating inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Potential in Cancer Treatment

  • Photodynamic Therapy for Cancer : Derivatives of this compound have been studied for their use in photodynamic therapy, a treatment method for cancer. For instance, a study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base revealed their potential in cancer treatment due to their high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Optimization Techniques

  • Synthesis Techniques : Efficient synthesis methods for creating N-substituted benzamides, including thiazole derivatives, have been developed. These methods involve base-catalyzed cyclization and microwave-promoted synthesis, which are cleaner and more efficient than traditional methods (Saeed, 2009).

Safety And Hazards

This involves the study of the potential hazards associated with the handling and disposal of the compound.


Future Directions

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properties

IUPAC Name

N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S2/c1-23(2)32(26,27)15-8-6-14(7-9-15)20(25)22-21-24(10-11-28-3)16-12-17(29-4)18(30-5)13-19(16)31-21/h6-9,12-13H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNMAEOCSHMSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide

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